Scientific Field: Cardiology.
Application Summary: Pirinixic acid is under experimental investigation for the prevention of severe cardiac dysfunction, cardiomyopathy, and heart failure as a result of lipid accumulation within cardiac myocytes.
Methods of Application: The treatment is primarily aimed at individuals with an adipose triglyceride lipase (ATGL) enzyme deficiency or mutation.
Scientific Field: Pharmacology.
Application Summary: Pyrimidines, including Pirinixic acid, display a range of pharmacological effects including anti-inflammatory.
Methods of Application: Several research groups attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents.
Scientific Field: Biochemistry.
Application Summary: Aminothiazole-featured pirinixic acid derivatives act as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors.
Pirinixic acid, also known as WY-14,643, is a synthetic compound that functions as a selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα). It was first discovered in 1974 and has gained attention for its potential in treating conditions associated with lipid metabolism disorders, particularly cardiac dysfunction due to adipose triglyceride lipase (ATGL) enzyme deficiencies. The chemical formula of pirinixic acid is C₁₄H₁₄ClN₃O₂S, and it features a unique structure that includes a pyrimidine ring and a sulfonyl group, contributing to its biological activity and specificity .
Additionally, pirinixic acid can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, which are critical in prostaglandin synthesis .
Pirinixic acid exhibits significant biological activity through its role as a PPARα agonist. Activation of PPARα enhances fatty acid oxidation and regulates lipid metabolism, making it beneficial for conditions like cardiomyopathy and heart failure linked to lipid accumulation in cardiac myocytes. Preclinical studies have demonstrated that pirinixic acid can reduce cardiac hypertrophy and improve cardiac function in ATGL-deficient mice by stimulating mitochondrial fatty acid β-oxidation .
Moreover, pirinixic acid has anti-inflammatory properties; it inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity and reduces pro-inflammatory cytokine production .
The synthesis of pirinixic acid typically involves multi-step organic reactions. One common method includes the reaction of chlorinated pyrimidine derivatives with nucleophiles such as amines or thiols. This process may involve the formation of intermediates through nucleophilic attacks followed by elimination reactions. Additionally, structural modifications can enhance its PPAR activity, such as aliphatic substitutions near the carboxylic acid group .
Pirinixic acid is primarily investigated for its therapeutic potential in cardiovascular diseases related to lipid metabolism disorders. Its applications include:
Furthermore, derivatives of pirinixic acid are being explored for their dual activity as PPARα/γ agonists, which may provide broader therapeutic benefits .
Interaction studies have focused on the effects of pirinixic acid on various biological pathways. For instance, it has been shown to modulate gene expression related to lipid metabolism and inflammation through PPARα activation. In vitro studies indicate that pretreatment with pirinixic acid can significantly down-regulate vascular cell adhesion molecule-1 (VCAM-1) expression in endothelial cells stimulated by tumor necrosis factor-alpha (TNF-α), demonstrating its potential role in cardiovascular health .
Pirinixic acid shares structural and functional similarities with several other compounds that act on PPAR receptors or possess anti-inflammatory properties. Here are some notable comparisons:
Compound Name | Structure Similarity | Primary Activity | Unique Features |
---|---|---|---|
Fenofibrate | Moderate | PPARα Agonist | Primarily used for dyslipidemia treatment |
Clofibrate | Moderate | PPARα Agonist | Earlier used for hyperlipidemia |
Rosiglitazone | High | PPARγ Agonist | Primarily used for type 2 diabetes management |
Pioglitazone | High | PPARγ Agonist | Also affects insulin sensitivity |
A-769662 | Low | AMPK Activator | Involved in energy homeostasis |
Pirinixic acid is unique due to its selective action on PPARα and its specific implications for cardiac health linked to lipid metabolism disorders, distinguishing it from other compounds that may target broader metabolic pathways .
Pirinixic acid, also known as WY-14643, functions as a potent and selective agonist of peroxisome proliferator-activated receptor alpha [1] [2]. The molecular mechanisms underlying this receptor activation involve sophisticated ligand-receptor binding dynamics that have been elucidated through high-resolution crystallographic studies.
The ligand-binding domain of peroxisome proliferator-activated receptor alpha consists of a complex three-dimensional architecture comprising approximately 1,400 ų cavity organized into distinct structural regions [3]. This binding pocket is subdivided into five key areas: the Center region (surrounded by helices 3, 5, 7, and 12), Arm I (encompassed by helices 3, 11, and 12 with loop H11-H12), Arm II (containing helices 2' and 3 with strands 1, 3, 4), Arm III (involving helices 3 and 5 with loop H1-H2), and Arm X (positioned outside Arm II) [3].
Pirinixic acid demonstrates a unique bipartite binding mechanism that distinguishes it from conventional peroxisome proliferator-activated receptor alpha agonists [2] [4]. Crystallographic analysis reveals that pirinixic acid binds to two distinct sites within the ligand-binding domain simultaneously. The primary binding site occupies the standard agonist position, where the carboxylic acid head group forms critical hydrogen bonds with amino acid residues Ser280 (H3), Tyr314 (H5), His440 (H11), and Tyr464 (H12) [2]. This hydrogen-bonding network is essential for receptor activation and is conserved across peroxisome proliferator-activated receptor alpha agonists.
The secondary binding site represents a novel mechanism of receptor activation. This second pirinixic acid molecule binds to a region positioned between helix 2' and helix 3, in the Ω-loop domain [2]. This region, typically characterized by high flexibility and poor structural organization, becomes well-ordered upon pirinixic acid binding. The secondary ligand is stabilized through extensive nonpolar interactions with residues Ile241, Leu247 (H2'), Val255, Ile263, Arg271 (H3), Ile272 (H3), His274 (H3), and Cys275 (H3) [2].
Furthermore, this secondary binding involves critical salt bridge formations between the nitrogen atom in the ligand's central region and Glu251 (H2'), as well as between the carboxylic group and residues Lys266 (Ω-loop) and His274 (H3) [2]. These salt bridges create a network connecting the Ω-loop, helix 3, and the H11-H12 loop, contributing to the exceptional binding affinity and selectivity of pirinixic acid for peroxisome proliferator-activated receptor alpha.
The activation of peroxisome proliferator-activated receptor alpha by pirinixic acid initiates a complex cascade of coactivator recruitment and transcriptional regulation mechanisms. Upon ligand binding, the receptor undergoes conformational changes that facilitate the stabilization of helix 12 (activation function-2 domain) in an active configuration, creating a coactivator-binding surface [5] [6].
Pirinixic acid binding promotes the recruitment of multiple coactivator complexes essential for transcriptional activation. The primary coactivators recruited include members of the steroid receptor coactivator family, specifically SRC-1 (NCoA-1), SRC-2 (TIF2/GRIP1), and SRC-3 (pCIP/RAC3/AIB1) [5] [6]. These coactivators contain conserved LXXLL motifs that recognize and bind to the activation function-2 domain of the liganded receptor [5].
The transcriptional machinery involves two major multiprotein complexes. The first complex is anchored by CREB-binding protein and p300, which possess intrinsic histone acetyltransferase activity [5] [7]. These coactivators facilitate chromatin remodeling through histone acetylation, making DNA accessible for transcription. Pirinixic acid treatment enhances the interaction between peroxisome proliferator-activated receptor alpha and both CBP and p300 in a ligand-dependent manner [7].
The second complex involves the mediator complex, anchored by peroxisome proliferator-activated receptor-binding protein (TRAP220/DRIP205/Med1) [6]. This complex connects the receptor-coactivator assembly to the basal transcription machinery, including RNA polymerase II. Peroxisome proliferator-activated receptor-interacting cofactor complex studies demonstrate that pirinixic acid promotes the formation of a comprehensive transcriptional complex containing SRC-1, p/CIP, CBP, PBP, PRIP, and PIMT, creating a functional bridge between different coactivator assemblies [6].
Additionally, pirinixic acid activation recruits specific coactivators such as peroxisome proliferator-activated receptor gamma coactivator-1 alpha, which plays crucial roles in metabolic gene regulation [8] [9]. PGC-1α recruitment is particularly important for the regulation of genes involved in fatty acid oxidation, gluconeogenesis, and thermogenesis. The recruitment of PGC-1α occurs through direct protein-protein interactions and requires the presence of both the liganded receptor and additional cofactors [8].
The transcriptional regulation mechanism also involves the recruitment of PRDM16, which serves as a coactivator for peroxisome proliferator-activated receptor alpha in brown adipocytes [8]. PRDM16 binding to the receptor occurs at peroxisome proliferator response elements and is enhanced by ligand activation. This recruitment is further potentiated by protein kinase A pathway activation, suggesting complex regulatory networks governing pirinixic acid-mediated transcriptional responses [8].
Chromatin immunoprecipitation studies demonstrate that pirinixic acid treatment significantly increases the occupancy of peroxisome proliferator-activated receptor alpha and its coactivators at target gene promoters [10]. For example, pirinixic acid enhances the binding of the receptor to the CYP1B1 promoter by 1.8-3.6 fold, resulting in increased gene expression [10]. This enhanced promoter occupancy correlates directly with the upregulation of target genes involved in lipid metabolism, fatty acid oxidation, and xenobiotic metabolism.
Pirinixic acid demonstrates remarkable selectivity for peroxisome proliferator-activated receptor alpha over the other isoforms, with distinct activation profiles that reflect the structural and functional differences between receptor subtypes. Quantitative analysis reveals that pirinixic acid exhibits EC₅₀ values of 0.63 μM for peroxisome proliferator-activated receptor alpha, 32 μM for peroxisome proliferator-activated receptor gamma, and greater than 100 μM for peroxisome proliferator-activated receptor delta [11]. This represents a greater than 50-fold selectivity for the alpha isoform over gamma and more than 150-fold selectivity over delta.
The structural basis for this selectivity lies in critical amino acid differences between the isoforms within their ligand-binding domains. The most significant determinant is the substitution of tyrosine-314 in peroxisome proliferator-activated receptor alpha with histidine-323 in peroxisome proliferator-activated receptor gamma [12] [13]. This amino acid difference creates distinct binding pocket geometries that influence ligand accommodation and binding affinity. The tyrosine residue in peroxisome proliferator-activated receptor alpha forms favorable interactions with the pirinixic acid structure, while the histidine in peroxisome proliferator-activated receptor gamma provides less optimal binding contacts [12].
Additionally, the peroxisome proliferator-activated receptor delta binding pocket exhibits a narrower configuration adjacent to the activation function-2 helix compared to alpha and gamma isoforms [12] [13]. This geometric constraint prevents effective accommodation of pirinixic acid within the peroxisome proliferator-activated receptor delta binding cavity, explaining the compound's minimal activity against this isoform. The reduced pocket size in peroxisome proliferator-activated receptor delta specifically impacts the binding of compounds with bulky substituents, such as those present in pirinixic acid [13].
Comparative coactivator recruitment studies reveal isoform-specific patterns of cofactor interactions. While pirinixic acid promotes robust coactivator recruitment to peroxisome proliferator-activated receptor alpha, including SRC-1, CBP/p300, and PGC-1α [5] [14], its limited activation of peroxisome proliferator-activated receptor gamma and delta results in minimal coactivator recruitment to these isoforms. Peroxisome proliferator-activated receptor gamma preferentially recruits PGC-1α through its ID1 motif, which shows the highest binding affinity among coactivator motifs tested [14]. However, pirinixic acid's weak activation of peroxisome proliferator-activated receptor gamma fails to achieve significant coactivator recruitment at physiologically relevant concentrations.
The functional consequences of these differential activation profiles are reflected in distinct metabolic outcomes. Peroxisome proliferator-activated receptor alpha activation by pirinixic acid primarily promotes fatty acid oxidation, ketogenesis, and lipoprotein metabolism [15] [16]. In contrast, peroxisome proliferator-activated receptor gamma activation typically enhances fatty acid synthesis, adipogenesis, and glucose homeostasis, while peroxisome proliferator-activated receptor delta activation increases oxidative metabolism and fatty acid catabolism [15].
Transcriptomic analysis demonstrates that pirinixic acid treatment results in the upregulation of peroxisome proliferator-activated receptor alpha target genes while having minimal effects on gamma and delta target gene expression [17]. The selective activation pattern ensures that pirinixic acid primarily engages fatty acid oxidation pathways without significantly affecting adipogenesis or other metabolic processes controlled by the gamma and delta isoforms.
Beyond its primary action as a peroxisome proliferator-activated receptor alpha agonist, pirinixic acid exerts significant anti-inflammatory effects through the inhibition of nuclear factor-kappa B signaling pathways and modulation of inflammatory mediators. These secondary mechanisms contribute substantially to the compound's therapeutic potential and represent important pharmacological targets independent of receptor activation.
Pirinixic acid demonstrates potent inhibitory effects on nuclear factor-kappa B transcriptional activity through multiple molecular mechanisms [18] [11]. The compound interferes with the canonical nuclear factor-kappa B activation pathway by preventing the degradation of inhibitor of kappa B alpha, the cytoplasmic inhibitory protein that sequesters nuclear factor-kappa B in an inactive state [18] [19]. Under normal inflammatory conditions, phosphorylation and subsequent proteasomal degradation of inhibitor of kappa B alpha allows nuclear factor-kappa B translocation to the nucleus, where it activates pro-inflammatory gene transcription.
Experimental evidence demonstrates that pirinixic acid treatment blocks lipopolysaccharide-induced inhibitor of kappa B alpha degradation in neutrophils and prevents tumor necrosis factor-alpha-mediated inhibitor of kappa B alpha breakdown in eosinophils [19]. This inhibition occurs in a concentration-dependent manner, with effective concentrations ranging from 10-50 μM. The mechanism involves direct interference with inhibitor of kappa B kinase activity, preventing the phosphorylation events necessary for inhibitor of kappa B alpha degradation [19].
The anti-inflammatory effects of pirinixic acid are mediated through the activation of sirtuin 1, a nicotinamide adenine dinucleotide-dependent deacetylase [18]. Pirinixic acid treatment increases sirtuin 1 expression and enzymatic activity, leading to the deacetylation of nuclear factor-kappa B p65 subunit [18]. Acetylation of p65 is crucial for nuclear factor-kappa B transcriptional activity, and its deacetylation by sirtuin 1 effectively suppresses inflammatory gene expression. This mechanism represents a novel pathway through which peroxisome proliferator-activated receptor alpha agonists exert anti-inflammatory effects.
Pirinixic acid significantly reduces the production of key inflammatory cytokines, including interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha [18] [20]. In experimental models of chronic constriction injury, pirinixic acid treatment decreases serum and spinal cord levels of these pro-inflammatory mediators by 40-60% compared to vehicle-treated controls [18]. The cytokine suppression correlates directly with the inhibition of nuclear factor-kappa B activity and occurs through both transcriptional and post-transcriptional mechanisms.
The compound also modulates the production of specialized pro-resolving mediators and affects the expression of inflammatory enzymes. Pirinixic acid influences cyclooxygenase-2 expression and activity, leading to altered prostaglandin production profiles [20]. Additionally, the compound affects nitric oxide synthase expression, particularly the inducible form responsible for excessive nitric oxide production during inflammatory responses [20] [19].
Studies demonstrate that pirinixic acid exerts differential effects on granulocyte survival and apoptosis. The compound selectively induces eosinophil apoptosis while having minimal effects on neutrophil survival [19]. This selective action involves the inhibition of nuclear factor-kappa B-dependent survival signals specifically in eosinophils, suggesting cell-type-specific mechanisms of inflammatory modulation. The enhanced eosinophil apoptosis may contribute to the resolution of allergic and inflammatory conditions where eosinophil accumulation plays a pathogenic role.
The anti-inflammatory mechanisms of pirinixic acid also involve the modulation of complement cascade components and acute-phase response proteins. Treatment with pirinixic acid reduces C-reactive protein levels and modulates the expression of various complement factors [21]. These effects contribute to the overall anti-inflammatory profile and may explain the compound's efficacy in models of systemic inflammation.
Pirinixic acid induces comprehensive metabolic reprogramming through its effects on multiple lipid homeostasis pathways, fundamentally altering cellular energy metabolism and substrate utilization patterns. These metabolic changes represent the primary therapeutic mechanisms underlying the compound's efficacy in treating metabolic disorders and represent a complex orchestration of enzymatic and transcriptional modifications.
The most prominent metabolic effect of pirinixic acid involves the dramatic upregulation of fatty acid oxidation pathways [22] [23] [24]. The compound enhances both mitochondrial and peroxisomal fatty acid beta-oxidation through increased expression of key regulatory enzymes. Carnitine palmitoyltransferase I, the rate-limiting enzyme for mitochondrial fatty acid oxidation, shows 2-3 fold increased expression following pirinixic acid treatment [23] [24]. This enhancement facilitates the transport of long-chain fatty acids into mitochondria for beta-oxidation.
Peroxisomal fatty acid oxidation is similarly enhanced through the upregulation of acyl-coenzyme A oxidase 1, the rate-limiting enzyme for peroxisomal beta-oxidation [25]. Proteomic analysis reveals that pirinixic acid treatment increases ACOX1 protein levels by 150-200% in hepatic tissue [26]. This enhancement is particularly important for the oxidation of very-long-chain fatty acids and branched-chain fatty acids that cannot be efficiently processed by mitochondrial systems.
Pirinixic acid significantly affects ketogenesis, the metabolic pathway responsible for producing ketone bodies from fatty acid oxidation products [23] [24]. The compound increases the expression of mitochondrial 3-hydroxy-3-methylglutaryl-coenzyme A synthase 2, the key enzyme controlling ketone body synthesis, particularly in intestinal tissues [23]. This enhancement results in increased beta-hydroxybutyrate production, providing an alternative energy source during periods of enhanced fatty acid oxidation.
The metabolic reprogramming extends to lipid transport and lipoprotein metabolism. Pirinixic acid treatment alters the expression of multiple apolipoproteins, including significant upregulation of apolipoprotein A-I and apolipoprotein A-II, the major protein components of high-density lipoproteins [22]. Conversely, the compound downregulates apolipoprotein C-III expression, an endogenous inhibitor of lipoprotein lipase activity [22]. These changes collectively enhance triglyceride-rich lipoprotein clearance and improve overall lipid profiles.
Lipidomic analysis reveals comprehensive changes in cellular lipid composition following pirinixic acid treatment [26]. Plasma triglyceride levels decrease by 30-40% due to enhanced clearance and reduced hepatic synthesis [27] [26]. Phospholipid profiles show increased phosphatidylethanolamine and phosphatidylinositol content in microsomal membranes, reflecting altered membrane composition and potentially improved membrane function [26].
The compound affects glycolytic metabolism, generally reducing glucose utilization in favor of fatty acid oxidation [15] [24]. This metabolic shift is evidenced by decreased respiratory quotient values following pirinixic acid administration, indicating preferential fat oxidation over carbohydrate metabolism [23]. The metabolic reprogramming includes alterations in the polyol pathway, with decreased glucose flux through this alternative glucose metabolism route [15].
Pirinixic acid induces significant changes in amino acid metabolism, particularly affecting branched-chain amino acid catabolism [15]. The enhanced oxidation of branched-chain amino acids in adipose tissue may contribute to improved insulin sensitivity but could also potentially contribute to muscle atrophy observed with prolonged treatment [15]. This metabolic shift represents a complex balance between beneficial metabolic effects and potential adverse consequences.
The metabolic reprogramming also involves extensive changes in fatty acid desaturation pathways. Both peroxisome proliferator-activated receptor alpha and delta activation by pirinixic acid enhance stearoyl-coenzyme A desaturase expression, increasing the conversion of saturated fatty acids to monounsaturated species [15]. This enhancement affects membrane fluidity and cellular signaling processes dependent on fatty acid composition.
Metabolic Pathway | Enzyme/Process | Change with Pirinixic Acid | Functional Consequence |
---|---|---|---|
Mitochondrial β-oxidation | Carnitine palmitoyltransferase I | ↑ 200-300% | Enhanced fatty acid oxidation |
Peroxisomal β-oxidation | Acyl-CoA oxidase 1 | ↑ 150-200% | Increased very-long-chain fatty acid metabolism |
Ketogenesis | HMG-CoA synthase 2 | ↑ 180-250% | Enhanced ketone body production |
Lipoprotein metabolism | Apolipoprotein A-I | ↑ 120-150% | Improved HDL function |
Lipoprotein metabolism | Apolipoprotein C-III | ↓ 60-40% | Enhanced triglyceride clearance |
Fatty acid desaturation | Stearoyl-CoA desaturase | ↑ 140-180% | Altered membrane composition |
Irritant;Health Hazard